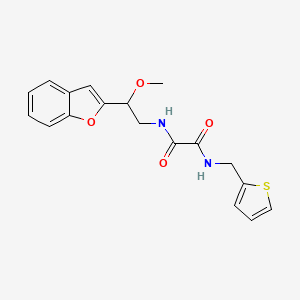

![molecular formula C9H12N2OS2 B2683875 3-乙基-2-甲基硫基-6,7-二氢噻吩并[3,2-d]嘧啶-4-酮 CAS No. 869076-23-3](/img/structure/B2683875.png)

3-乙基-2-甲基硫基-6,7-二氢噻吩并[3,2-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

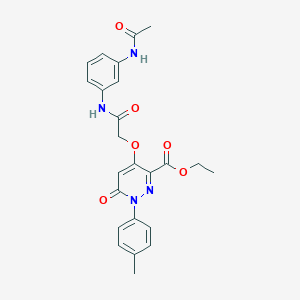

3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound with the molecular formula C9H12N2OS2 . It is a complex and versatile substance used in scientific research. Its unique structure enables diverse applications, including drug discovery, material science, and catalysis.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, like 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms . The average mass of the molecule is 228.334 Da and the monoisotopic mass is 228.039108 Da .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one include a molecular formula of C9H12N2OS2, an average mass of 228.334 Da, and a monoisotopic mass of 228.039108 Da .科学研究应用

绿色合成方法

研究重点关注通过绿色化学方法合成新型嘧啶衍生物。例如,据报道,在无溶剂条件下使用纳米催化剂一锅合成吡啶并[2,3-d]嘧啶,突出了该方法既环保又高效,且产率极高(Moona Mohsenimehr 等人,2014 年)(Moona Mohsenimehr 等人,2014 年)。

癌症治疗的双重抑制剂

另一个重要的应用包括开发针对胸苷酸合成酶(TS)和二氢叶酸还原酶(DHFR)的双重抑制剂,它们是癌细胞增殖的关键酶。一项研究合成了相关化合物的经典和非经典类似物,证明了对人 TS 和 DHFR 的有效抑制活性,表明其作为抗肿瘤剂的潜力(A. Gangjee 等人,2008 年)(A. Gangjee 等人,2008 年)。

抗菌活性

具有噻吩并[3,2-d]嘧啶骨架的化合物也因其抗菌特性而受到研究。例如,合成了萘并[2,1-b]呋喃-5H-(3,2-d)(1,3,4)噻二唑并[3,2-a]嘧啶-5-酮的衍生物,并显示出显着的抗菌活性,为新的抗菌剂和抗真菌剂开辟了道路(K. Ravindra 等人,2008 年)(K. Ravindra 等人,2008 年)。

晶体结构分析

研究还深入到相关嘧啶化合物的晶体结构分析,深入了解了它们在固态中的分子排列和潜在相互作用。此类研究对于了解物理化学性质和设计具有所需特性的化合物至关重要(C. Glidewell 等人,2003 年)(C. Glidewell 等人,2003 年)。

抗肿瘤活性

此外,噻吩并[3,2-d]嘧啶衍生物的合成因其抗肿瘤活性而受到探索。一些合成的化合物对各种人类癌细胞系表现出有效的抗癌活性,可与已建立的化疗药物相媲美,表明它们作为新型抗癌剂的潜力(H. Hafez 等人,2017 年)(H. Hafez 等人,2017 年)。

属性

IUPAC Name |

3-ethyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS2/c1-3-11-8(12)7-6(4-5-14-7)10-9(11)13-2/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSRPWPZOMDKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CCS2)N=C1SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([(1,1-Dioxido-1,2-benzisothiazol-3-yl)(1-naphthyl)amino]methyl)phenol](/img/structure/B2683793.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-carboxamide](/img/structure/B2683794.png)

![2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2683796.png)

![(4-cyclobutylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2683798.png)

![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683800.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)